4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 349.22 g/mol. It is classified as a piperazine derivative and contains an oxadiazole moiety, which is significant in medicinal chemistry due to its diverse biological activities. The compound is known for its potential applications in the pharmaceutical industry, particularly as a therapeutic agent.
This compound is sourced from various chemical suppliers and research studies focusing on the synthesis of oxadiazole derivatives. It falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings. The presence of both piperazine and pyrimidine structures contributes to its classification as a potential pharmacophore in drug development.
The synthesis of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride typically involves multi-step synthetic pathways. Common methods include:
These steps may be optimized based on specific laboratory conditions or desired yields.
The compound can undergo various chemical reactions typical for heterocyclic compounds:
The mechanism of action for 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride is not fully elucidated but is hypothesized to involve:
The physical properties include:
Chemical properties include:
Relevant data indicates that the compound should be handled with care due to irritant properties noted during safety assessments.
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride has potential applications in:
Regioselective construction of the 1,2,4-oxadiazole-pyrimidine core employs cyclodehydration strategies and heterocyclic coupling reactions. Key approaches include:
Table 1: Optimization of Oxadiazole Cyclization Methods
Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Burgess reagent | Dioxane | 100 | 24 | 76 |
POCl₃ | ACN | 100 | 24 | 61 |
SOCl₂ | Toluene | 110 | 16 | <10 |
Critical challenges include the instability of chloromethyl-oxadiazole intermediates, which degrade upon storage >24h at 0–5°C. This necessitates in-situ functionalization with piperazine to prevent decomposition [10].
Piperazine serves as a versatile pharmacophore due to its:
Piperazine’s modularity enables rapid analogue generation. For example, 4-arylpiperazines can be tethered via N-alkylation to modulate target selectivity without re-engineering the core scaffold [10].
The methoxymethyl (-CH₂OCH₃) group at oxadiazole-C5 significantly enhances physicochemical properties:
Table 2: Impact of C5-Oxadiazole Substituents on Properties
Substituent | Solubility (mg/mL) | Microsomal Stability (%) | cLogP |
---|---|---|---|
-CH₃ | 0.8 | 45 | 1.2 |
-CH₂OCH₃ | 2.8 | 82 | 0.3 |
-CF₃ | 0.3 | 65 | 1.8 |
However, methoxymethyl introduces hygroscopicity risks. Lyophilized powders require dessicants (silica gel) to prevent hydrate formation during storage [3].
Salt selection is critical for optimizing bioavailability and solid-state properties. The dihydrochloride salt offers distinct advantages:
Table 3: Bioavailability Parameters of Salt Forms (Canine Model)
Salt Form | AUC₀–₂₄ (ng·h/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) |
---|---|---|---|
Free base | 540 | 85 | 2.0 |
Dihydrochloride | 1,400 | 220 | 1.5 |
Mesylate | 1,250 | 210 | 1.3 |
Salt formation requires stringent counterion selection: Citrate or tartrate salts may chelate metal ions, while sulfate salts can reduce permeability. Dihydrochloride balances minimal molecular weight addition and physiological compatibility [3] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1